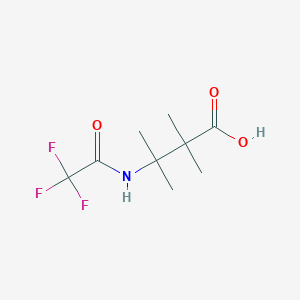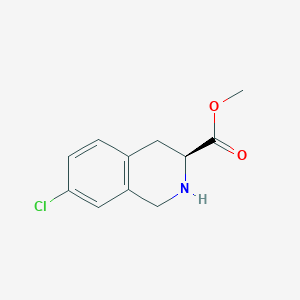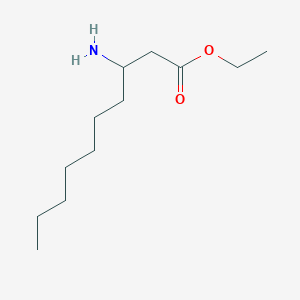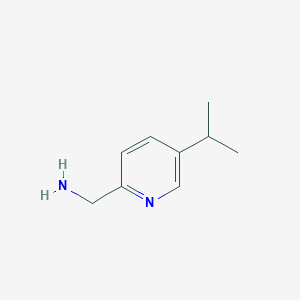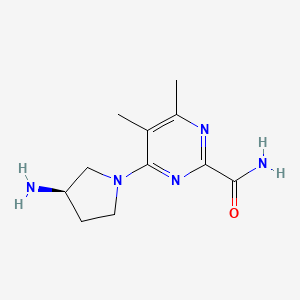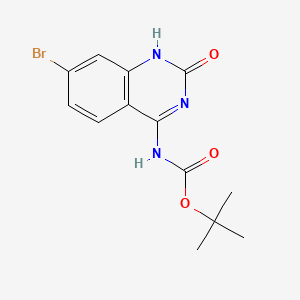![molecular formula C7H7N5O2 B13511820 Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material sciences. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve product yields .
化学反応の分析
Types of Reactions
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
作用機序
The mechanism of action of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis, and modulates the NF-kB inflammatory pathway.
Antiviral and Anticancer Activity: Inhibits key enzymes and proteins involved in viral replication and cancer cell proliferation.
類似化合物との比較
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different biological activities compared to triazolo-pyrimidines.
特性
分子式 |
C7H7N5O2 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-10-3-11-12(7)5(4)8/h2-3H,8H2,1H3 |
InChIキー |
KXDRLCFWGAPODG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N2C(=NC=N2)N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


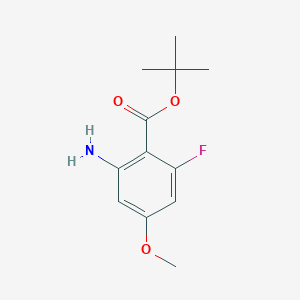
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
